![molecular formula C17H19ClN2S2 B4634415 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea](/img/structure/B4634415.png)
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea
Overview
Description
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea is an organic compound with the molecular formula C17H19ClN2S2 This compound is characterized by the presence of a chlorophenyl group, a phenylethyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea typically involves the reaction of 4-chlorophenyl ethyl sulfide with phenylethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Recent studies have highlighted the biological applications of thiourea derivatives, including 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea. This compound exhibits significant antioxidant , anticancer , and antimicrobial properties.
Antioxidant Activity
Thiourea derivatives have demonstrated strong antioxidant activity. For instance, compounds synthesized from thiourea show high reducing potential when tested against free radicals such as ABTS and DPPH. The antioxidant activity of this compound can be compared to other derivatives, with IC50 values indicating its efficacy in scavenging free radicals .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that thiourea derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For example, derivatives have shown IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines. The mechanism involves targeting specific molecular pathways that regulate cancer cell growth and angiogenesis .
Antimicrobial Activity
This compound has also been tested against various bacterial strains, demonstrating significant antimicrobial properties. It has been found to be effective against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as an alternative to conventional antibiotics .
Case Studies
Several case studies have documented the applications of thiourea derivatives in drug development:
- In a study focusing on the anticancer effects of thioureas, a series of compounds were synthesized and tested against human leukemia cell lines, revealing promising results with low IC50 values (as low as 1.50 µM) .
- Another research project evaluated the antioxidant capacity of various thiourea derivatives, demonstrating that modifications in the structure significantly influenced their activity levels .
Mechanism of Action
The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)guanidine: Contains a guanidine group instead of thiourea.
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)carbamate: Features a carbamate group instead of thiourea.
Uniqueness
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas, known for their versatility in medicinal chemistry, exhibit a range of pharmacological effects including antibacterial, antifungal, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, drawing on recent research findings and case studies.
Chemical Structure and Properties
The compound this compound features a thiourea moiety with a 4-chlorophenyl group and a phenylethyl substituent. The presence of the sulfur atom in the thiourea structure is crucial for its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that various thiourea compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for several thiourea derivatives have been reported, showcasing their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. In one study, compounds similar to the target compound demonstrated MIC values ranging from 32 to 1024 µg/mL depending on structural modifications .
- A specific derivative showed selective activity against Staphylococcus epidermidis with an MIC of 1.47 µM . This suggests that modifications in the thiourea structure can enhance antimicrobial potency.
Anticancer Activity
Thiourea derivatives have also been investigated for their anticancer potential. Research highlights include:
- The ability of certain thioureas to inhibit cancer cell proliferation across various cell lines, including breast and prostate cancer cells. Compounds with IC50 values as low as 1.50 µM have demonstrated efficacy in inhibiting cancer cell growth .
- Structural variations significantly impact their anticancer activity; for example, the introduction of specific functional groups can enhance binding affinity to cancer-related targets .
Other Biological Activities
In addition to antimicrobial and anticancer properties, thioureas have shown promise in other areas:
- Antioxidant Activity : Some derivatives exhibit strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-HIV and Anti-inflammatory Effects : Certain thioureas have demonstrated potential in inhibiting HIV replication and exhibiting anti-inflammatory effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of bis-thiourea derivatives against multidrug-resistant bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity, with some compounds achieving MIC values as low as 32 µg/mL against resistant strains . This underscores the potential of thiourea derivatives in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of thioureas on human leukemia cell lines. The study reported that certain derivatives exhibited IC50 values below 5 µM, indicating potent cytotoxic effects against cancer cells while sparing normal cells . This highlights the therapeutic potential of thiourea derivatives in oncology.
Structure-Activity Relationship (SAR)
The biological activity of thioureas is closely linked to their chemical structure. Key factors influencing their efficacy include:
- Substituent Groups : The presence of electron-withdrawing or electron-donating groups can significantly alter biological activity.
- Chain Length : Longer alkyl chains have been associated with increased lipophilicity and improved membrane penetration, enhancing antimicrobial action .
Property | Observations |
---|---|
Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
MIC Range | 32 - 1024 µg/mL |
Anticancer IC50 | As low as 1.50 µM |
Antioxidant Activity | Strong reducing potential |
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-(2-phenylethyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S2/c18-15-6-8-16(9-7-15)22-13-12-20-17(21)19-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKCNZCTCUOYFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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